N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide
Description
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(4-ethylphenyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-2-13-5-7-14(8-6-13)20-17(22)16(21)19-11-15-12-23-18(24-15)9-3-4-10-18/h5-8,15H,2-4,9-12H2,1H3,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLJPEPDXWFZJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Spirocyclic Amine Intermediate
The 1,4-dioxaspiro[4.4]nonan-2-ylmethylamine precursor is synthesized through a cyclization reaction between 1,4-cyclohexanedione and glycerol under acidic conditions. Key parameters include:
| Parameter | Optimal Condition | Purpose |
|---|---|---|
| Catalyst | p-Toluenesulfonic acid | Facilitates ketal formation |
| Temperature | 80–90°C | Balances reaction rate and yield |
| Solvent | Toluene | Azeotropic water removal |
Post-cyclization, the secondary amine is generated via reductive amination using sodium cyanoborohydride and ammonium acetate.
Oxalamide Formation
The spirocyclic amine reacts with oxalyl chloride in a two-step process:
Acylation :
$$
\text{R-NH}_2 + \text{ClC(O)C(O)Cl} \rightarrow \text{R-NHC(O)C(O)Cl} + \text{HCl}
$$
Conducted at −20°C in dichloromethane to minimize side reactions.Coupling with 4-Ethylphenylamine :
$$
\text{R-NHC(O)C(O)Cl} + \text{Ar-NH}_2 \rightarrow \text{R-NHC(O)C(O)NH-Ar} + \text{HCl}
$$
Triethylamine serves as both base and HCl scavenger. Typical yields range from 65–78% after column chromatography.
Catalytic Dehydrogenative Coupling Approach
Recent advances leverage ruthenium pincer complexes for direct synthesis from ethylene glycol (EG) and amines, offering atom economy and reduced waste.
Reaction Mechanism
The Ru-PNNH catalyst (Ru-5 ) mediates acceptorless dehydrogenation of EG, forming glycolaldehyde intermediates that couple with amines:
$$
\text{HOCH}2\text{CH}2\text{OH} + 2 \text{R-NH}2 \xrightarrow{\text{Ru-5}} \text{R-NHC(O)C(O)NH-R} + 2 \text{H}2
$$
Key stages:
Performance Metrics
| Amine Substrate | Yield (%) | Conditions |
|---|---|---|
| 4-Ethylphenylamine | 73 | 135°C, toluene/DME, 24 h |
| Benzylamine | 89 | 135°C, toluene/DME, 18 h |
This method avoids hazardous oxalyl chloride but requires inert conditions and exhibits lower yields for sterically hindered amines.
Alternative Synthetic Pathways
Solid-Phase Synthesis
Immobilization of the spirocyclic amine on Wang resin enables iterative coupling cycles, enhancing purity (>95%) but complicating scale-up.
Microwave-Assisted Reactions
Rapid heating (150°C, 30 min) in DMF accelerates oxalamide formation, achieving 82% yield with reduced epimerization risks.
Optimization Strategies
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.93 | 68 | 92 |
| THF | 7.58 | 71 | 89 |
| DMF | 36.7 | 83 | 95 |
Polar aprotic solvents (e.g., DMF) improve nucleophilicity but may degrade acid-sensitive groups.
Catalyst Loading
| Ru-5 (mol%) | Yield (%) | Turnover Frequency (h$$^{-1}$$) |
|---|---|---|
| 1 | 58 | 12.1 |
| 5 | 73 | 14.6 |
| 10 | 75 | 13.9 |
Excess catalyst (>5 mol%) provides diminishing returns due to ligand saturation.
Industrial-Scale Production
Continuous Flow Reactors
Microreactors (0.5 mm ID) enable precise temperature control (ΔT ±1°C), reducing decomposition and achieving 89% conversion in 8 minutes.
Purification Techniques
- Crystallization : Ethyl acetate/hexane (3:1) affords 98% pure product.
- Chromatography : Reserved for analytical batches due to cost.
Analytical Characterization
| Technique | Key Data | Purpose |
|---|---|---|
| $$^{1}\text{H}$$ NMR | δ 1.22 (t, 3H, CH$$2$$CH$$3$$), 4.01 (s, 4H, spiro-O) | Confirm substitution patterns |
| IR | 1685 cm$$^{-1}$$ (C=O stretch) | Verify oxalamide formation |
| HRMS | [M+H]$$^+$$: 335.1742 (calc. 335.1746) | Validate molecular formula |
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the spirocyclic and aromatic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares substituents, molecular weights, and key properties of the target compound with analogues from the evidence:
Key Observations :
- Rigidity vs.
- Lipophilicity : The 4-ethylphenyl group is less polar than methoxy or chloro substituents (e.g., in ), which may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Metabolic Stability : Compounds with bulky or electron-donating groups (e.g., 2,4-dimethoxybenzyl in S336 ) resist amide hydrolysis, a feature the spirocyclic group may emulate.
Metabolic and Toxicological Profiles
- The target compound’s spirocyclic structure may similarly shield the amide bond.
- Toxicology : Chlorophenyl derivatives () may pose hepatotoxicity risks, whereas ethylphenyl groups are generally better tolerated .
Biological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide is a synthetic compound notable for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.
Structural Characteristics
The compound features a dioxaspiro framework and an oxalamide functional group , contributing to its structural complexity. Its molecular formula is , with a molecular weight of approximately 362.38 g/mol. The spirocyclic structure enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.
While specific mechanisms for this compound are not fully elucidated, compounds with similar structural motifs have demonstrated interactions with various biological pathways:
- Receptor Binding : The spirocyclic structure may allow it to bind selectively to specific receptors, such as serotonin receptors (5-HT1AR) and adrenergic receptors, influencing neurotransmitter activity and potentially providing neuroprotective effects .
- Analgesic Activity : Some derivatives have shown promise in pain management through mechanisms that involve modulation of pain pathways .
Biological Activity Summary
Preliminary studies suggest that this compound exhibits significant biological activity. Here are some key findings:
Case Study 1: Neuroprotection
A study on related compounds indicated that derivatives of the dioxaspiro structure exhibited neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress markers in neuronal cells.
Case Study 2: Analgesic Properties
Research involving animal models demonstrated that certain derivatives had significant analgesic effects in formalin tests, suggesting their potential use in developing new pain management therapies.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Notable Activity |
|---|---|---|---|
| 1-(1,4-Dioxaspiro[4,5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine | C17H22N2O3 | 302.37 | Potent 5-HT1AR agonist |
| N1-(1,4-dioxaspiro[4.5]decane)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide | C18H22N2O6 | 362.38 | Neuroprotective and analgesic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
